molecular formula C18H29N3O4 B14576620 {3-[Bis(2,2-diethoxyethyl)amino]prop-2-en-1-ylidene}propanedinitrile CAS No. 61600-20-2

{3-[Bis(2,2-diethoxyethyl)amino]prop-2-en-1-ylidene}propanedinitrile

Cat. No.: B14576620
CAS No.: 61600-20-2
M. Wt: 351.4 g/mol
InChI Key: PORLOSMAKURKHM-UHFFFAOYSA-N
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Description

{3-[Bis(2,2-diethoxyethyl)amino]prop-2-en-1-ylidene}propanedinitrile is a complex organic compound characterized by its unique structure, which includes a bis(2,2-diethoxyethyl)amino group attached to a prop-2-en-1-ylidene moiety, and a propanedinitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {3-[Bis(2,2-diethoxyethyl)amino]prop-2-en-1-ylidene}propanedinitrile typically involves a multi-step process. One common method includes the reaction of a suitable aldehyde with a bis(2,2-diethoxyethyl)amine under basic conditions to form an intermediate imine. This intermediate is then subjected to a Knoevenagel condensation with malononitrile to yield the final product. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and scalability. The use of catalysts and automated systems can further enhance the production process, ensuring consistent quality and reducing production costs.

Chemical Reactions Analysis

Types of Reactions

{3-[Bis(2,2-diethoxyethyl)amino]prop-2-en-1-ylidene}propanedinitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.

    Reduction: Reduction reactions can yield amines or other reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitrile oxides, while reduction can produce primary or secondary amines. Substitution reactions can lead to a wide range of substituted derivatives with different functional groups.

Scientific Research Applications

{3-[Bis(2,2-diethoxyethyl)amino]prop-2-en-1-ylidene}propanedinitrile has several scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: The compound is used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of {3-[Bis(2,2-diethoxyethyl)amino]prop-2-en-1-ylidene}propanedinitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • {3-[Bis(2,2-diethoxyethyl)amino]prop-2-en-1-ylidene}malononitrile
  • {3-[Bis(2,2-diethoxyethyl)amino]prop-2-en-1-ylidene}acetonedinitrile

Uniqueness

{3-[Bis(2,2-diethoxyethyl)amino]prop-2-en-1-ylidene}propanedinitrile is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different solubility, stability, and interaction profiles, making it suitable for specific applications where other compounds may not be as effective.

Properties

CAS No.

61600-20-2

Molecular Formula

C18H29N3O4

Molecular Weight

351.4 g/mol

IUPAC Name

2-[3-[bis(2,2-diethoxyethyl)amino]prop-2-enylidene]propanedinitrile

InChI

InChI=1S/C18H29N3O4/c1-5-22-17(23-6-2)14-21(11-9-10-16(12-19)13-20)15-18(24-7-3)25-8-4/h9-11,17-18H,5-8,14-15H2,1-4H3

InChI Key

PORLOSMAKURKHM-UHFFFAOYSA-N

Canonical SMILES

CCOC(CN(CC(OCC)OCC)C=CC=C(C#N)C#N)OCC

Origin of Product

United States

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